Spiro(1-azabicyclo(2.2.2)octane-3,5'-(1,3)oxathiolane), 2'-methyl-
Description
Cevimeline is a parasympathomimetic agent that act as an agonist at the muscarinic acetylcholine receptors M1 and M3. It is indicated by the Food and Drug Administration for the treatment of dry mouth associated with Sjögren's syndrome.
Cevimeline is a Cholinergic Receptor Agonist. The mechanism of action of cevimeline is as a Cholinergic Muscarinic Agonist.
Cevimeline is an orally available cholinergic agonist that is used to treat symptoms of dry mouth in patients with keratoconjunctivitis sicca (Sjögren syndrome). Cevimeline has not been linked to serum enzyme elevations during therapy or to instances of clinically apparent liver injury.
Cevimeline is a cholinergic analogue with glandular secretion stimulatory activity. Cevimeline binds to and activates muscarinic receptors, thereby increasing the secretions in exocrine salivary and sweat glands. This cholinergic agonist also increases the tone of smooth muscle in the gastrointestinal and urinary tracts. Cevimeline is being studied as a treatment for dry mouth caused by radiation therapy to the head and neck.
RN refers to (cis)-isomer
See also: Cevimeline Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Muscarinic agonists such as cevimeline bind and activate the muscarinic M1 and M3 receptors. The M1 receptors are common in secretory glands (exocrine glands such as salivary and sweat glands), and their activation results in an increase in secretion from the secretory glands. The M3 receptors are found on smooth muscles and in many glands which help to stimulate secretion in salivary glands, and their activation generally results in smooth muscle contraction and increased glandular secretions. Therefore, as saliva excretion is increased, the symptoms of dry mouth are relieved. Cevimeline hydrochloride, a quinuclidine derivative of acetycholine, is a cholinergic agonist that bind to muscarinic receptors. In sufficient dosages, muscarinic agonists may cause increased exocrine (eg sweat, salivary) gland secretion and increased GI and urinary tract smooth muscle tone. Cevimeline exhibits a higher affinity for muscarinic receptors on lacrimal and salivary gland epithelium than for those on cardiac tissues. Cevimeline is structurally unrelated to other currently available drugs but is pharmacologically similar to pilocarpine, another oral cholinergic agonist that exerts predominantly muscarinic action. Both drug stimulate residual salivary gland tissues that are still functioning despite damage. |
|---|---|
CAS No. |
107233-08-9 |
Molecular Formula |
C10H17NOS |
Molecular Weight |
199.32 g/mol |
IUPAC Name |
(2S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] |
InChI |
InChI=1S/C10H17NOS/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10-/m0/s1 |
InChI Key |
WUTYZMFRCNBCHQ-WPRPVWTQSA-N |
Isomeric SMILES |
C[C@H]1O[C@@]2(CN3CCC2CC3)CS1 |
Canonical SMILES |
CC1OC2(CN3CCC2CC3)CS1 |
Appearance |
Solid powder |
melting_point |
201-203 °C (HCl salt) Molecular weight: 244.79; white to off-white crystalline powder; melting point range: 201-203 °C; freely soluble in alcohol and chloroform; very soluble in water; virtually insoluble in ether; pH 4.6-5.6 for a 1% aqueous solution /Cevimeline hydrochloride/ 201 - 203 °C (hydrochloride salt) |
Other CAS No. |
107233-08-9 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Very soluble In water, 4.1X10+4 mg/L at 25 °C /Estimated/ 2.41e+00 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-methyspiro(1,3-oxathiolane-5,3)quinuclidine AF 102B AF 102B, (cis-(+))-isomer AF 102B, (trans)-isomer AF-102B AF102B cevimeline cevimeline hydrochloride Evoxac FKS 508 FKS-508 SNI 2011 SNI-2011 |
Origin of Product |
United States |
Cevimeline: Fundamental Classification and Structural Characteristics
Historical Context of Cevimeline Discovery and Development
Initially investigated under the designation AF102B, cevimeline was first studied for its potential in treating Alzheimer's disease. portico.org However, its development path shifted when its potent sialogogic (saliva-stimulating) properties were observed in animal and human trials. nih.govnih.gov This led to its further development for the treatment of xerostomia (dry mouth), a primary symptom of Sjögren's syndrome. nih.govmedlineplus.gov
The synthesis of cevimeline presented specific challenges. The initial process involved reacting quinuclidin-3-one (B120416) with trimethylsulfoxonium (B8643921) iodide to form an epoxide, followed by steps involving hazardous reagents like hydrogen sulfide (B99878) and air-sensitive Lewis acids such as boron trifluoride etherate. portico.orggoogle.com This synthesis yields a mixture of diastereomeric spiro-racemates, the (±)-trans and (±)-cis isomers, which must be separated as only the cis-isomer is the active pharmaceutical ingredient. portico.orgbiocrick.com Subsequent developments have focused on creating more industrially viable and safer synthesis routes, such as using thiolacetic acid to replace hydrogen sulfide, and methods for isomerizing the unwanted trans-isomer into the active cis-form. portico.orggoogle.com
Cevimeline hydrochloride, under the brand name Evoxac®, received approval from the U.S. Food and Drug Administration (FDA) in January 2000 for the treatment of symptoms of dry mouth in patients with Sjögren's syndrome. nih.govnih.gov
Classification of Cevimeline within Cholinergic Agonist Pharmacology
Cevimeline is classified as a direct-acting parasympathomimetic agent, specifically a cholinergic agonist that binds to and activates muscarinic acetylcholine (B1216132) receptors. patsnap.comnih.govdrugcentral.org Its mechanism of action is centered on its high affinity for M1 and M3 muscarinic receptor subtypes, which are prevalent on the exocrine glands (like salivary and lacrimal glands) and smooth muscle. wikipedia.orgdrugbank.commedscape.com
Upon binding, cevimeline stimulates these receptors, triggering a cascade of intracellular events. patsnap.com In salivary gland cells, the activation of M3 receptors leads to the activation of phospholipase C, which in turn generates inositol (B14025) triphosphate (IP3). patsnap.com IP3 promotes the release of calcium ions from intracellular stores, and this increase in intracellular calcium is a critical step that leads to the secretion of saliva. patsnap.com The stimulation of M1 and M3 receptors results in increased secretion from salivary and sweat glands and an increase in the tone of smooth muscle in the gastrointestinal and urinary tracts. nih.govdrugbank.comrxlist.com
Cevimeline exhibits greater selectivity for M1 and M3 receptors compared to M2 (cardiac) and M4 receptors. nih.govmedscape.com This selectivity profile suggests a more targeted therapeutic action with potentially fewer cardiac side effects, which are typically associated with M2 receptor stimulation. drugs.comnih.gov Research indicates that cevimeline is more potent than the classic muscarinic agonist pilocarpine (B147212) on the M3 receptor. portico.org Furthermore, its effect on salivary secretion has been shown to be more long-lasting than that of pilocarpine. medscape.com
Table 1: Comparative Muscarinic Receptor Activity This table provides a qualitative comparison of the activity of different cholinergic agonists on human muscarinic receptor subtypes expressed in CHO cells.
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M5 Receptor |
|---|---|---|---|---|
| Cevimeline | Agonist | Low Effect | Potent Agonist | Low Effect |
| Pilocarpine | Agonist | Agonist | Agonist | Agonist |
| Carbachol | Agonist | Agonist | Agonist | Agonist |
Source: Adapted from Medscape data. medscape.com
Stereochemical Considerations and Enantiomeric Activity of Cevimeline
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the pharmacological activity of many drugs. mhmedical.com Cevimeline is a chiral molecule that exists as a pair of diastereomers: a cis-isomer and a trans-isomer. biocrick.comgoogle.com The synthesis process typically produces a mixture of these two forms. portico.org
Crucially, the pharmacological activity of cevimeline resides almost exclusively in the cis-isomer. biocrick.com The cis-isomer is the active pharmaceutical ingredient (API) used in the final drug formulation. biocrick.com This necessitates a separation step after the initial synthesis to isolate the cis-cevimeline from the trans-isomer or an isomerization process to convert the trans-isomer to the desired cis-form. portico.orggoogle.com The importance of using a single, active enantiomer (or diastereomer) is a common principle in pharmacology, as the "inactive" isomer can sometimes be inert, have different effects, or contribute to toxicity. ijper.orguff.br In the case of cevimeline, the focus is on delivering the pure, active cis-form to ensure therapeutic efficacy. biocrick.com
Table 2: Properties of Cevimeline Isomers
| Property | cis-Cevimeline | trans-Cevimeline |
|---|---|---|
| Pharmacological Activity | Active Pharmaceutical Ingredient (API) biocrick.com | Considered inactive |
| Therapeutic Use | Used in the treatment of xerostomia biocrick.com | Not used therapeutically |
| Synthesis Outcome | Produced in a mixture with the trans-isomer portico.org | Produced in a mixture with the cis-isomer portico.org |
| Manufacturing Fate | Isolated for formulation google.com | Removed or isomerized to the cis-form portico.org |
Synthetic Pathways and Chemical Derivatization of Cevimeline
Retrosynthetic Analysis of the Cevimeline Molecular Scaffold
A retrosynthetic analysis of cevimeline suggests key disconnections that lead back to simpler, readily available starting materials. The spirocyclic 1,3-oxathiolane (B1218472) ring is a central feature, and its formation is a critical step in most syntheses. One potential disconnection involves breaking the C-S bond and the C-O bond of the oxathiolane ring, leading to a quinuclidine (B89598) derivative bearing a hydroxyl group and a thiol group at the spiro center, and an acetaldehyde (B116499) unit. Another perspective could involve forming the spiro center from a quinuclidin-3-one (B120416) precursor.
Seminal and Original Synthetic Methodologies for Cevimeline
The original synthesis of cevimeline, patented by an Israeli group, established a foundational route for its preparation. nih.govresearchgate.net This method begins with commercially available quinuclidin-3-one. nih.govresearchgate.net
Reaction Mechanisms and Key Synthetic Intermediates
In the original synthesis, quinuclidin-3-one is converted to an epoxide (Intermediate 102) using the Corey–Chaykovsky reaction. nih.govresearchgate.net This reaction typically involves a sulfur ylide, such as dimethyloxosulfonium methylide, generated from trimethylsulfoxonium (B8643921) iodide and a base like sodium hydride. nih.govresearchgate.netwikipedia.orgorganic-chemistry.org The sulfur ylide acts as a nucleophile, attacking the carbonyl carbon of quinuclidin-3-one. wikipedia.orgorganic-chemistry.org The resulting betaine (B1666868) intermediate undergoes intramolecular ring closure with the expulsion of a sulfide (B99878) leaving group, forming the epoxide. wikipedia.orgorganic-chemistry.org
The epoxide (Intermediate 102) is then treated with hydrogen sulfide in a basic aqueous medium. nih.govresearchgate.net This step leads to the opening of the epoxide ring and the formation of a key intermediate, a hydroxy thiol (Intermediate 103), specifically 3-hydroxy-3-(sulfanylmethyl)quinuclidine. nih.govresearchgate.netnewdrugapprovals.org
Finally, the hydroxy thiol (Intermediate 103) is subjected to thio/oxa acetal (B89532) formation by reaction with acetaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. nih.govresearchgate.net This reaction forms the spirocyclic 1,3-oxathiolane ring of cevimeline. The product is a diastereomeric mixture from which cevimeline (the cis isomer) is isolated, often by fractional crystallization. researchgate.net
Key Intermediates in Original Synthesis:
| Intermediate Number | Chemical Name |
| 102 | Quinuclidine epoxide |
| 103 | 3-hydroxy-3-(sulfanylmethyl)quinuclidine |
| 104 | Diastereomeric mixture containing Cevimeline |
Early Approaches to Spirocyclic Moiety Elaboration
The early approaches, as exemplified by the original synthesis, focused on constructing the spirocyclic 1,3-oxathiolane ring directly onto the pre-formed quinuclidine core. This involved the sequence of epoxidation of quinuclidin-3-one, followed by epoxide opening with a sulfur nucleophile, and subsequent cyclization with acetaldehyde to form the spirocycle. nih.govresearchgate.net The challenge in these early methods included managing the diastereoselectivity of the final spirocyclization step, often resulting in a mixture of isomers requiring separation. researchgate.net
Advanced and Optimized Synthetic Routes for Cevimeline
Subsequent research and development efforts have focused on optimizing the synthetic route to cevimeline, aiming for improved yields, reduced environmental impact, and enhanced efficiency.
Development by Apotex Pharmachem, Inc. (e.g., Corey–Chaykovsky Epoxidation, Thioacetic Acid Utilization)
Apotex Pharmachem, Inc. filed a patent application for an improved synthesis of cevimeline that built upon the original Israeli route. nih.govresearchgate.net This route also starts with the Corey–Chaykovsky epoxidation of quinuclidin-3-one, but with a modification in the base used; potassium tert-butoxide was employed. nih.govresearchgate.net
A significant improvement in the Apotex route is the opening of the epoxide (Intermediate 102) using thioacetic acid instead of hydrogen sulfide gas. nih.govresearchgate.net This substitution addresses the handling challenges associated with hydrogen sulfide. The reaction with thioacetic acid yields a thioacetate (B1230152) intermediate (Intermediate 105). nih.govresearchgate.net
The thioacetate (Intermediate 105) is then condensed directly with acetaldehyde dimethyl acetal. researchgate.net This step forms the spirocyclic ring and provides the diastereomeric mixture (Intermediate 104) in excellent yield. researchgate.net Cevimeline is subsequently isolated from this mixture through diastereomer separation. researchgate.net
Key Reagents and Intermediates in Apotex Synthesis:
| Reagent/Intermediate | Role in Synthesis |
| Potassium tert-butoxide | Base for Corey–Chaykovsky epoxidation |
| Intermediate 102 | Quinuclidine epoxide |
| Thioacetic acid | Epoxide opening and thioacetate formation |
| Intermediate 105 | Thioacetate intermediate |
| Acetaldehyde dimethyl acetal | Reagent for spirocycle formation |
| Intermediate 104 | Diastereomeric mixture containing Cevimeline |
Innovations by Emcure Pharmaceuticals, Ltd. (e.g., Thiourea (B124793) as Thiolating Reagent)
Emcure Pharmaceuticals, Ltd. published a further improved route to cevimeline, notable for utilizing thiourea as a safe and odorless thiolating reagent. nih.gov In this process, the epoxide (Intermediate 102) is first converted to a hydroxy bromide (Intermediate 106). nih.gov This hydroxy bromide is then refluxed with thiourea in an aqueous medium to furnish a thiolactone (Intermediate 107). nih.gov The thiolactone is subsequently hydrolyzed with aqueous sodium hydroxide (B78521) to yield the key hydroxy thiol intermediate (Intermediate 103), which is the same intermediate generated in the original synthesis. nih.gov This hydroxy thiol is then converted to cevimeline using the established routine involving reaction with acetaldehyde. nih.gov
Key Reagents and Intermediates in Emcure Synthesis:
| Reagent/Intermediate | Role in Synthesis |
| Intermediate 102 | Quinuclidine epoxide |
| Intermediate 106 | Hydroxy bromide intermediate |
| Thiourea | Thiolating reagent |
| Intermediate 107 | Thiolactone intermediate |
| Aqueous sodium hydroxide | Hydrolysis of thiolactone |
| Intermediate 103 | 3-hydroxy-3-(sulfanylmethyl)quinuclidine |
Methodologies for Diastereomer Separation and Isomerization in Cevimeline Synthesis
The synthesis of Cevimeline typically yields a mixture of cis and trans diastereomers due to the spirocyclic center. lookchem.comnewdrugapprovals.orgportico.org Cevimeline is the cis isomer, which is significantly more potent than the trans isomer. lookchem.com Therefore, the separation of these diastereomers is a crucial step in obtaining the active pharmaceutical ingredient.
Diastereomer separation can be achieved through methods such as fractional recrystallization, commonly performed in solvents like acetone. newdrugapprovals.orggpatindia.comportico.org Thin-layer chromatography (TLC) has also been reported for the separation of these isomers on a smaller scale. newdrugapprovals.orgportico.org
Chemical Modification and Analogue Design of Cevimeline
Chemical modification of Cevimeline and the design of its analogues are important areas of research for understanding structure-activity relationships and potentially developing new therapeutic agents.
Strategies for Isotopic Labeling of Cevimeline (e.g., Cevimeline-d4 for Mechanistic Studies)
Isotopic labeling of Cevimeline, particularly with deuterium (B1214612) (Cevimeline-d4), is a valuable strategy for mechanistic studies, such as investigating its metabolism and pharmacokinetics. simsonpharma.comsimsonpharma.comsimsonpharma.comsynzeal.com Deuterium labeling involves replacing hydrogen atoms with deuterium atoms at specific positions within the Cevimeline molecule. Cevimeline-d4, for example, contains four deuterium atoms. simsonpharma.comsimsonpharma.comsimsonpharma.comsynzeal.com
The synthesis of isotopically labeled Cevimeline typically involves incorporating labeled precursors into the synthetic pathway. For Cevimeline-d4, this would likely involve using deuterated acetaldehyde or other deuterated reagents in the cyclization step or earlier stages of the synthesis. newdrugapprovals.orgnih.govgpatindia.com These labeled compounds serve as internal standards in analytical methods like mass spectrometry, allowing for precise quantification of the drug and its metabolites in biological samples. simsonpharma.com They are also used to trace the metabolic fate of the compound in vivo and in vitro, providing insights into the enzymes and pathways involved in its biotransformation. drugbank.com
Structure-Activity Relationship (SAR) Investigations of Cevimeline Analogues
Structure-Activity Relationship (SAR) studies of Cevimeline analogues aim to identify the key structural features responsible for its muscarinic receptor activity and selectivity. Cevimeline is a conformationally rigid analog of acetylcholine (B1216132). lookchem.comchemicalbook.in
Research into the SAR of muscarinic agonists, including rigid analogues like Cevimeline, has revealed several important aspects. The presence of a positively charged nitrogen atom is generally essential for muscarinic activity, mimicking the quaternary ammonium (B1175870) group of acetylcholine. gpatindia.compharmacy180.com Modifications to the quaternary ammonium group, such as replacing methyl groups with larger alkyl groups, can lead to decreased activity or even cholinergic antagonist properties. gpatindia.compharmacy180.com
The spirocyclic structure of Cevimeline imposes conformational constraints, which contributes to its selective activation of M1 and M3 receptors over other muscarinic subtypes like M2 and M4. lookchem.comchemicalbook.in The 1,3-oxathiolane ring and the quinuclidine core are integral to its structure and likely play significant roles in receptor binding and activation. nih.govnih.gov
Studies on analogues with modifications to the oxathiolane ring or the quinuclidine system can provide further insights into the specific interactions with the muscarinic receptor binding site. For instance, the stereochemistry at the spirocenter and the methyl-substituted carbon in the oxathiolane ring are critical for activity, as evidenced by the lower potency of the trans diastereomer compared to the cis (Cevimeline). lookchem.comchemicalbook.in
Molecular Pharmacology of Cevimeline: Receptor Interactions and Intracellular Signaling
Muscarinic Acetylcholine (B1216132) Receptor Agonism by Cevimeline
Cevimeline functions as an agonist at muscarinic acetylcholine receptors (mAChRs), a family consisting of five distinct subtypes (M1-M5). nih.govkangaslab.com Its therapeutic action stems from the activation of specific receptor subtypes, primarily M1 and M3, which are coupled to Gq proteins and stimulate the phospholipase C signaling pathway. nih.govpatsnap.comresearchgate.net This activation leads to an increase in glandular secretions and smooth muscle tone in various parts of the body. drugbank.comdrugcentral.org
Cevimeline exhibits a distinct profile of selectivity and affinity across the five muscarinic receptor subtypes. Quantitative analysis reveals a higher potency for M1, M3, and M5 receptors compared to M2 and M4 receptors. nih.govmdpi.com This selectivity is crucial to its mechanism of action.
Cevimeline is a potent and selective agonist at the muscarinic M1 receptor. nih.govmdpi.comrndsystems.com Studies have determined its half-maximal effective concentration (EC₅₀) at the M1 receptor to be 0.023 μM. nih.govmdpi.com This high potency confirms its significant activity at this subtype. nih.gov M1 receptors are prevalent in secretory glands and the central nervous system. nih.govdrugbank.com The agonistic action of cevimeline at M1 receptors is a key component of its pharmacological effect, contributing to the stimulation of glandular secretion. nih.govdrugbank.com Research in animal models has also suggested that M1 receptor agonism by cevimeline may play a role in ameliorating certain cognitive deficits. nih.govnih.gov
Cevimeline also demonstrates significant potency and efficacy as an agonist for muscarinic M3 receptors. nih.govdrugbank.com The reported EC₅₀ value for cevimeline at the M3 receptor is 0.048 μM. nih.govmdpi.com While slightly less potent at M3 than at M1 receptors, its activity is substantial. nih.gov M3 receptors are densely located on exocrine glands, such as salivary and lacrimal glands, as well as on smooth muscle. nih.govdrugbank.com The binding and activation of M3 receptors by cevimeline triggers a signaling cascade that results in increased glandular secretions and smooth muscle contraction. nih.govdrugbank.compatsnap.com This mechanism, involving the activation of phospholipase C and subsequent increase in intracellular calcium, is fundamental to its ability to increase salivary flow. patsnap.com Some studies indicate that cevimeline has a 40-fold higher relative affinity for M3 receptors compared to M2 receptors. researchgate.net
Cevimeline displays considerably lower potency at M2 and M4 receptor subtypes compared to its activity at M1 and M3 receptors. nih.gov The EC₅₀ values for M2 and M4 receptors are 1.04 μM and 1.31 μM, respectively. nih.govmdpi.com This indicates a 46-fold lower selectivity for the M2 receptor and a 43-fold lower selectivity for the M4 receptor when compared to the M1 subtype. nih.govmdpi.com In contrast, cevimeline's activity at the M5 receptor is more potent, with an EC₅₀ of 0.063 μM, making its selectivity only 3-fold lower than for the M1 receptor. nih.govmdpi.com This differential binding profile underscores the compound's relative selectivity for the M1/M3/M5 receptor grouping over the M2/M4 subtypes.
Interactive Table: Cevimeline Potency (EC₅₀) at Muscarinic Receptor Subtypes Select a value to highlight the corresponding data.
| Receptor Subtype | EC₅₀ (μM) nih.govmdpi.com | pEC₅₀ drugcentral.org |
|---|---|---|
| M1 | 0.023 | 7.64 |
| M2 | 1.04 | 5.98 |
| M3 | 0.048 | 7.32 |
| M4 | 1.31 | 5.88 |
The characterization of cevimeline's interaction with muscarinic receptors relies on established in vitro assay methodologies. researchgate.netrndsystems.com A primary technique is the competitive radioligand binding assay. merckmillipore.comgiffordbioscience.com This method is used to determine the affinity of a compound for a receptor by measuring its ability to compete with a known radiolabeled ligand. giffordbioscience.com In the case of muscarinic receptors, a common radioligand used is [³H]Quinuclidinyl benzilate ([³H]QNB).
The assay involves incubating receptor preparations (e.g., membrane homogenates from cells expressing a specific receptor subtype) with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound, such as cevimeline. giffordbioscience.com After reaching equilibrium, the receptor-bound radioligand is separated from the unbound (free) radioligand, typically through a filtration process using glass fiber filters that trap the receptor-membrane complexes. merckmillipore.comgiffordbioscience.com The radioactivity trapped on the filters is then quantified. merckmillipore.com By plotting the displacement of the radioligand against the concentration of the test compound, a competition curve is generated, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. giffordbioscience.com
Functional assays are used to determine the potency (EC₅₀) and efficacy of the agonist. EC₅₀, the half-maximal effective concentration, measures the concentration of an agonist that provokes a response halfway between the baseline and maximum response. nih.gov These assays measure the downstream cellular response to receptor activation, such as the mobilization of intracellular calcium or the production of second messengers like inositol (B14025) triphosphate. patsnap.com
Cevimeline is classified as an orthosteric agonist, meaning it binds to the same site as the endogenous neurotransmitter, acetylcholine. mdpi.com The binding of cevimeline to the orthosteric pocket of muscarinic receptors initiates a conformational change in the receptor, leading to the activation of intracellular G-protein signaling pathways. nih.govpatsnap.com
The molecular understanding of this interaction has been advanced by the crystallization of M2 and M3 receptor structures. kangaslab.comnih.gov These structures reveal a highly conserved orthosteric binding pocket located within the transmembrane domain of the receptor. kangaslab.com While specific studies detailing the precise amino acid contacts between cevimeline and the muscarinic receptors are limited, the general principles of ligand recognition in this receptor class apply. The interaction is governed by a combination of forces, including ionic interactions, hydrogen bonds, and van der Waals forces between the ligand and specific residues within the binding pocket.
The dynamics of the ligand-receptor interaction, including the rates of association and dissociation, are critical for the drug's pharmacological profile. nih.gov A ligand's residence time at the receptor can influence the duration and intensity of the signal. After binding, the ligand-receptor complex may undergo further conformational changes that affect its affinity and signaling properties before the ligand eventually dissociates or is internalized with the receptor. nih.gov
Ligand-Receptor Interaction Dynamics and Molecular Recognition
Kinetic Characterization of Cevimeline Binding (Association and Dissociation Rates)
The interaction between a ligand and its receptor is a dynamic process characterized by the rates of association (k_on) and dissociation (k_off). These kinetic parameters determine the affinity of the ligand for the receptor and the duration of the receptor-ligand complex, which in turn influences the pharmacological response. The ratio of k_off to k_on defines the equilibrium dissociation constant (Kd), an inverse measure of binding affinity.
While the clinical efficacy of cevimeline is well-documented, specific quantitative data for its association and dissociation rate constants at M3 muscarinic receptors are not extensively reported in publicly available literature. The determination of these kinetic parameters for unlabeled compounds like cevimeline often requires specialized competition kinetic binding assays. nih.govscispace.com Such studies are crucial for a deeper understanding of the drug's temporal dynamics at the receptor level and how it compares to other muscarinic agents. For instance, the slow dissociation kinetics of the muscarinic antagonist tiotropium (B1237716) have been linked to its long duration of action. nih.gov Understanding the k_on and k_off for cevimeline would provide valuable insights into its pharmacodynamic profile.
Conformational Changes and Allosteric Modulation Induced by Cevimeline
The binding of an agonist, such as cevimeline, to a G protein-coupled receptor (GPCR) like the M3 muscarinic receptor is not a simple lock-and-key interaction. It is a dynamic process that induces significant conformational changes in the receptor protein. patsnap.com These structural rearrangements are fundamental to the receptor's activation and its ability to interact with and activate intracellular signaling partners like G proteins.
Upon binding, cevimeline stabilizes a specific active conformation of the M3 receptor. This agonist-induced conformation is distinct from the receptor's inactive state. While the precise, high-resolution structural details of the cevimeline-bound M3 receptor are not fully elucidated, studies on other muscarinic agonists and GPCRs have shown that activation involves the outward movement of the cytoplasmic ends of transmembrane helices, creating a binding site for the G protein.
Allosteric modulation refers to the process where a ligand binds to a site on the receptor that is topographically distinct from the orthosteric site (the binding site for the endogenous ligand, acetylcholine). nih.gov Such binding can modulate the receptor's affinity for the orthosteric ligand or its signaling efficacy. While the muscarinic receptor family is a known target for allosteric modulators, there is currently no substantial evidence in the reviewed literature to suggest that cevimeline itself acts as an allosteric modulator. It is primarily characterized as an orthosteric agonist, meaning it binds to the same site as acetylcholine to activate the receptor. nih.govdrugbank.comsemanticscholar.org
Biophysical Characterization of Hydrogen Bonding and Hydrophobic Interactions
The stability of the cevimeline-receptor complex is governed by a network of non-covalent interactions within the binding pocket. These include hydrogen bonds and hydrophobic interactions, which are critical for both the affinity and specificity of the ligand.
Intracellular Signal Transduction Pathways Activated by Cevimeline
Cevimeline exerts its pharmacological effects by initiating a well-defined cascade of intracellular events following its binding to M1 and M3 muscarinic receptors. nih.govdrugbank.comsemanticscholar.orgmdpi.comnih.gov These receptors are classic examples of G protein-coupled receptors that signal through the Gq/11 family of G proteins.
G-Protein Coupling and Downstream Signaling Cascades Initiated by Cevimeline
Upon binding of cevimeline to the M1 or M3 muscarinic receptor, the receptor undergoes a conformational change that enables it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for the heterotrimeric G protein, Gq/11. nih.gov This interaction promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G protein (Gαq). The binding of GTP to Gαq induces its dissociation from both the receptor and the βγ-subunit complex (Gβγ). The activated Gαq-GTP then proceeds to engage its primary downstream effector, phospholipase C.
Phospholipase C Activation, Inositol Triphosphate (IP3), and Diacylglycerol (DAG) Production
The activated Gαq subunit directly binds to and stimulates the activity of the enzyme phospholipase C-β (PLCβ). patsnap.comresearchgate.netnih.govnih.govmdpi.com PLCβ is a membrane-associated enzyme that catalyzes the hydrolysis of a minor membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govderangedphysiology.comjtgga.orgnih.govresearchgate.net This enzymatic reaction is a pivotal step in the signaling cascade, as it amplifies the initial signal from the receptor and generates two distinct molecules that trigger separate downstream pathways.
Mechanisms of Intracellular Calcium Mobilization by Cevimeline
The production of IP3 and DAG by PLCβ leads to a significant increase in the concentration of intracellular calcium ([Ca2+]i), a ubiquitous second messenger that regulates a vast array of cellular processes.
IP3 is a small, water-soluble molecule that diffuses from the plasma membrane into the cytoplasm. derangedphysiology.com There, it binds to and activates specific IP3 receptors, which are ligand-gated Ca2+ channels located on the membrane of the endoplasmic reticulum (ER), the cell's primary intracellular calcium store. patsnap.comnih.gov The binding of IP3 opens these channels, allowing for the rapid efflux of stored Ca2+ from the ER into the cytosol, leading to a sharp increase in [Ca2+]i.
Concurrently, DAG remains embedded in the plasma membrane where, in conjunction with the elevated intracellular Ca2+, it activates members of the protein kinase C (PKC) family of enzymes. derangedphysiology.com While the primary mechanism of cevimeline-induced calcium mobilization is through the IP3-mediated release from intracellular stores, the activation of PKC can further modulate calcium signaling and other cellular responses. Some evidence also suggests that store-operated calcium entry (SOCE) can be activated following the depletion of ER calcium stores, providing a mechanism for sustained calcium influx from the extracellular environment.
The following table summarizes the key molecules involved in the cevimeline-induced signaling pathway:
| Molecule | Role |
| Cevimeline | Muscarinic M1/M3 receptor agonist |
| M1/M3 Muscarinic Receptor | G protein-coupled receptor |
| Gq/11 Protein | Heterotrimeric G protein that activates PLCβ |
| Phospholipase C-β (PLCβ) | Enzyme that cleaves PIP2 into IP3 and DAG |
| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Membrane phospholipid; substrate for PLCβ |
| Inositol 1,4,5-trisphosphate (IP3) | Second messenger that releases Ca2+ from the ER |
| Diacylglycerol (DAG) | Second messenger that activates Protein Kinase C |
| Calcium (Ca2+) | Ubiquitous second messenger |
| Protein Kinase C (PKC) | Serine/threonine kinase activated by DAG and Ca2+ |
Crosstalk with Other Signaling Pathways (e.g., AMPKα, AKT-GSK3β)
Cevimeline, a cholinergic agonist with high affinity for M1 and M3 muscarinic receptors, exerts its primary effects through the activation of these receptors and the subsequent triggering of intracellular signaling cascades. researchgate.netdrugbank.com Beyond its well-established role in stimulating salivary and lacrimal secretions, emerging research indicates that the signaling pathways initiated by cevimeline engage in significant crosstalk with other critical cellular signaling networks, notably the AMP-activated protein kinase (AMPKα) and the PI3K-AKT-GSK3β pathways. This interaction underscores a broader physiological influence of cevimeline beyond its secretagogue function.
Crosstalk with AMPKα
Activation of muscarinic receptors by agonists has been demonstrated to stimulate the AMP-activated protein kinase (AMPK), a crucial sensor of cellular energy homeostasis. researchgate.netnih.gov Specifically, the activation of M3 muscarinic receptors, a key target of cevimeline, initiates a signaling cascade that leads to AMPK activation. This process is mediated through the Gq/11-phospholipase Cβ (PLCβ) pathway. researchgate.net
The stimulation of M3 receptors by a muscarinic agonist leads to the activation of PLCβ, which in turn generates inositol 1,4,5-trisphosphate (InsP3). InsP3 subsequently binds to its receptors on the endoplasmic reticulum, causing the release of calcium (Ca2+) from intracellular stores. researchgate.netpatsnap.com The resulting increase in intracellular Ca2+ concentration activates the Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ), which then phosphorylates and activates the catalytic α-subunit of AMPK at threonine 172. researchgate.netnih.gov This activation of AMPK by muscarinic agonists like cevimeline suggests a potential role in modulating cellular metabolism and energy balance in the tissues where these receptors are expressed.
Table 1: Research Findings on Muscarinic Agonist-Induced AMPK Activation
| Muscarinic Agonist | Cell Line | Key Finding | Mediating Pathway | Reference |
|---|---|---|---|---|
| Carbachol | Human SH-SY5Y | Activates AMPKα1-containing complexes | Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ) | nih.gov |
| Pilocarpine (B147212) | Human SH-SY5Y | Increased AMPK activity | Muscarinic receptor-mediated | researchgate.net |
Crosstalk with AKT-GSK3β
The PI3K-AKT-GSK3β signaling pathway is a pivotal cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Research has revealed that activation of M1 muscarinic receptors, for which cevimeline shows high affinity, can modulate this pathway. nih.govnih.gov
Studies have shown that M1 receptor activation can lead to the phosphorylation and subsequent activation of AKT (also known as Protein Kinase B). nih.gov This activation of AKT can, in turn, phosphorylate and inhibit glycogen (B147801) synthase kinase 3β (GSK3β). The inactivation of GSK3β has numerous downstream consequences, as GSK3β is a key regulator of various substrates, including transcription factors and proteins involved in apoptosis and inflammation.
Furthermore, the stimulation of M1 receptors with cevimeline has been observed to decrease the phosphorylation of the tau protein. nih.gov Since GSK3β is a primary kinase responsible for tau phosphorylation, this finding provides indirect but strong evidence for the engagement of the AKT-GSK3β pathway by cevimeline. This interaction may have implications for neurodegenerative conditions where tau pathology is a hallmark. The activation of M1 receptors can also stimulate Protein Kinase C (PKC), which is known to be an upstream activator of the PI3K/Akt pathway.
Table 2: Research Findings on M1 Receptor-Mediated AKT-GSK3β Pathway Modulation
| Agonist/Compound | Cell/Animal Model | Effect | Signaling Pathway Implication | Reference |
|---|---|---|---|---|
| M1 Receptor Activation | - | Induces membrane insertion of GluA1 | Involves PI3K-Akt-mTOR signaling | nih.gov |
| Cevimeline | M1AChRs-transfected PC12 cells | Reduced tau phosphorylation | Suggests inhibition of GSK3β | nih.gov |
Preclinical Pharmacological Investigations of Cevimeline in Biological Systems
In Vitro Pharmacological Characterization of Cevimeline
In vitro studies are fundamental in elucidating the direct pharmacological actions of a compound on specific biological tissues and cells, free from systemic physiological influences. adinstruments.comnih.gov For Cevimeline, these investigations have been crucial in defining its muscarinic agonist profile.
Studies in Isolated Organ and Tissue Preparations (e.g., guinea pig ilea, trachea)
General pharmacological studies have been conducted on various isolated smooth muscle preparations to understand Cevimeline's effects. In experiments using isolated guinea pig tissues, Cevimeline demonstrated contractile activity. It was shown to increase contractions of the isolated ileum at concentrations of 1 x 10⁻⁶ mol/L or higher. nih.gov Similarly, it induced contractions in isolated guinea pig trachea at concentrations of 3 x 10⁻⁶ mol/L or higher. nih.gov These findings indicate a direct stimulatory effect on smooth muscle, consistent with its action as a muscarinic agonist.
Cellular Pharmacodynamics in Acinar and Duct Cells (e.g., parotid gland models)
The primary function of salivary gland acinar cells is the production and secretion of saliva, a process heavily reliant on intracellular signaling pathways. cziscience.com Studies on isolated rat parotid gland cells have provided insight into Cevimeline's mechanism at the cellular level. Cevimeline induces an increase in the intracellular calcium ion (Ca²⁺) concentration in both parotid acinar and duct cells in a dose-dependent manner, starting at concentrations over 1 µM. nih.gov This Ca²⁺ mobilization is a critical step in the signaling cascade that leads to fluid secretion. The response to Cevimeline is completely blocked by 4-DAMP, a selective M3 muscarinic receptor antagonist, confirming that its action is mediated through this receptor subtype. nih.gov Further investigation in the absence of extracellular Ca²⁺ showed that Cevimeline still induced a transient increase in intracellular Ca²⁺, suggesting it mobilizes calcium from intracellular stores. nih.gov
Comparative In Vitro Efficacy and Potency with Other Muscarinic Agonists (e.g., Pilocarpine (B147212), Carbachol)
Cevimeline's pharmacological profile is often compared to that of other muscarinic agonists like Pilocarpine and Carbachol. While some reports suggest no significant difference in the binding affinity of Cevimeline and Pilocarpine for muscarinic receptors, their effects on cellular responses can differ. nih.gov In isolated rat parotid acinar cells, Pilocarpine was found to induce a higher intracellular Ca²⁺ response compared to Cevimeline. nih.gov This difference in the magnitude of the Ca²⁺ response may underlie variations in their in vivo sialagogic effects. nih.gov
Cevimeline is noted to have a high affinity for M3 muscarinic receptors located on the epithelium of salivary and lacrimal glands. clinicaltrials.gov This receptor selectivity is a key characteristic that theoretically distinguishes it from less selective agonists like Pilocarpine. clinicaltrials.gov Other muscarinic agonists, such as Carbachol, have also been evaluated, but have shown inconclusive results in stimulating salivary flow in some contexts. researchgate.net
Table 1: Comparative In Vitro Effects of Muscarinic Agonists
| Agonist | Target System | Observed Effect | Receptor Pathway | Reference |
|---|---|---|---|---|
| Cevimeline | Isolated Rat Parotid Acinar and Duct Cells | Dose-dependent increase in intracellular Ca²⁺ concentration. | M3 Muscarinic Receptor | nih.gov |
| Pilocarpine | Isolated Rat Parotid Acinar and Duct Cells | Dose-dependent increase in intracellular Ca²⁺ concentration; response was higher than with Cevimeline. | M3 Muscarinic Receptor | nih.gov |
| Cevimeline | Isolated Guinea Pig Ileum | Increased contractions at ≥ 1 x 10⁻⁶ mol/L. | Muscarinic Receptor | nih.gov |
| Cevimeline | Isolated Guinea Pig Trachea | Increased contractions at ≥ 3 x 10⁻⁶ mol/L. | Muscarinic Receptor | nih.gov |
In Vivo Pharmacological Effects of Cevimeline in Animal Models
In vivo studies in animal models are essential to assess the integrated physiological response to a pharmacological agent, including its efficacy in disease models.
Stimulation of Exocrine Gland Secretions in Preclinical Models
Cevimeline has been consistently shown to stimulate exocrine gland secretion across various animal models, which is its primary therapeutic action.
Cevimeline's ability to induce salivation (sialagogic activity) has been demonstrated in several key preclinical models. In murine models of Sjögren's syndrome, an autoimmune disease characterized by xerostomia (dry mouth), Cevimeline dose-dependently induced salivation. bioworld.com This suggests its effectiveness in conditions where salivary gland function is compromised by autoimmune processes.
The compound has also been extensively studied in models of radiation-induced xerostomia. In rats with xerostomia induced by X-ray irradiation to the head and neck, Cevimeline dose-dependently increased salivary flow from the submandibular/sublingual glands. nih.gov Similarly, in a mouse model of radiation-induced xerostomia, pretreatment with Cevimeline was found to prevent a significant decrease in saliva flow. nih.govjst.go.jp This protective effect was associated with the prevention of a radiation-induced decrease in the expression of Aquaporin-5 (AQP5), a water channel protein crucial for saliva production. nih.govjst.go.jp In dogs, the sialagogic effect of Cevimeline was observed to last nearly twice as long as that of Pilocarpine. bioworld.com
Table 2: Sialagogic Activity of Cevimeline in Animal Models
| Animal Model | Condition | Key Findings | Reference |
|---|---|---|---|
| Rats | Normal and X-ray Irradiated (Xerostomia) | Dose-dependently increased salivary flow rate and total salivary volume. | nih.gov |
| Mice | Murine Model of Sjögren's Syndrome | Dose-dependently induced salivation. | bioworld.com |
| Mice | X-ray Irradiated (Xerostomia) | Pre-treatment prevented a significant decrease in saliva flow and prevented the decrease in Aquaporin-5 expression. | nih.govjst.go.jp |
| Dogs | Normal | Sialagogic effect lasted nearly twice as long as Pilocarpine. | bioworld.com |
Neuropharmacological Impact of Cevimeline in Animal Models
Cevimeline has been extensively evaluated for its potential to ameliorate cognitive deficits in a variety of animal models where cholinergic function is experimentally compromised. nih.govnih.gov These studies collectively suggest that cevimeline can compensate for central cholinergic defects and improve performance in learning and memory tasks. nih.gov
In rats with amnesia induced by the cholinotoxin ethylcholine mustard aziridinium (B1262131) (AF64A), a single dose of cevimeline was able to reverse cognitive impairments in a step-through passive avoidance task. nih.gov Repetitive administration of cevimeline also improved working and reference memory deficits in these animals when tested using the Morris water maze. nih.gov Similar positive outcomes were observed in rats with amnesia induced by other anticholinergic agents, where cevimeline ameliorated memory deficits in passive avoidance, T-maze, and radial-arm maze tasks. nih.gov
The cognitive-enhancing effects of cevimeline are not limited to models of toxin-induced deficits. In studies using aged rats, cevimeline administration significantly reduced age-related cognitive impairments. nih.gov Furthermore, in C57BL/10 mice, cevimeline was found to significantly improve learning in the Morris water maze task, demonstrating a longer duration of action than traditional muscarinic agonists. nih.gov Experiments in both young and aged monkeys using a delayed match-to-sample task showed that cevimeline improved performance in this test of object working memory. nih.gov
| Animal Model | Cognitive Deficit Induction | Behavioral Task | Key Findings | Reference |
|---|---|---|---|---|
| Rats | AF64A (Cholinotoxin) | Step-through passive avoidance, Morris water maze | Reversed cognitive impairments; improved working and reference memory. | nih.gov |
| Rats | Anticholinergic Agents | Passive avoidance, T-maze, radial-arm maze | Ameliorated memory deficits. | nih.gov |
| Aged Rats | Natural Aging | Not specified | Significantly reduced age-related cognitive impairments. | nih.gov |
| Mice (C57BL/10) | Scopolamine | Passive avoidance task | Improved scopolamine-induced memory deficits. | nih.gov |
| Monkeys (Young and Aged) | Natural Aging | Delayed match-to-sample | Improved task performance in both age groups. | nih.gov |
Beyond its effects on cognitive symptoms, preclinical studies indicate that cevimeline may directly influence the underlying neuropathological hallmarks of Alzheimer's disease, namely amyloid-β (Aβ) peptide deposition and tau pathology. mdpi.comnih.govnih.gov The mechanism is believed to be mediated primarily through the activation of M1 muscarinic acetylcholine (B1216132) receptors (M1AChRs), which can affect the processing of amyloid precursor protein (APP) and the phosphorylation state of tau protein. mdpi.comnih.gov
Amyloid-β Peptide Levels: In vivo experiments have demonstrated cevimeline's ability to lower Aβ concentrations. In rabbits administered cevimeline for five days, a notable decrease in cerebrospinal fluid (CSF) Aβ levels was observed. mdpi.comnih.gov Further studies using amyloid-β protein precursor (AβPP) transgenic mice confirmed that direct application of cevimeline to the hippocampus modulated the Aβ pool in the interstitial fluid. mdpi.comnih.gov The underlying mechanism involves the M1AChR-mediated promotion of the non-amyloidogenic α-secretase pathway for APP processing. This increases the secretion of the soluble, non-pathogenic αAPP fragment (αAPPs) and consequently reduces the generation of Aβ peptides. nih.gov
Tau Pathology: The hyperphosphorylation of tau protein is another critical feature of Alzheimer's disease. mdpi.com In vitro studies using M1AChR-transfected PC12 cells have shown that stimulation with cevimeline leads to a reduction in tau phosphorylation in a time- and dose-dependent manner. mdpi.com This suggests that cevimeline can modulate the activity of kinases and/or phosphatases involved in maintaining the appropriate phosphorylation state of tau, potentially preventing the formation of neurofibrillary tangles. mdpi.comnih.gov
| Biomarker | Animal/Cell Model | Key Findings | Reference |
|---|---|---|---|
| Amyloid-β (Aβ) | Rabbits | Decreased Aβ concentrations in cerebrospinal fluid. | mdpi.comnih.gov |
| AβPP Transgenic Mice | Modulated the Aβ pool in hippocampal interstitial fluid. | mdpi.comnih.gov | |
| Tau Phosphorylation | M1AChR-transfected PC12 cells | Reduced tau hyperphosphorylation. | mdpi.comnih.gov |
| APP Processing | M1AChR-transfected PC12 cells | Increased secretion of soluble αAPP (αAPPs). | nih.gov |
Metabolic Modulation by Cevimeline in Animal Models
The atypical antipsychotic drug olanzapine (B1677200) is associated with significant metabolic side effects, including weight gain, insulin (B600854) resistance, and dyslipidemia. nih.govresearchgate.net Preclinical research in rat models has identified cevimeline as a potential agent to mitigate these adverse effects. Since olanzapine acts as a potent antagonist of the M3 muscarinic receptor, it is hypothesized that co-treatment with an M3 agonist like cevimeline could counteract its metabolic consequences. nih.govmdpi.com
In studies involving female Sprague-Dawley rats treated chronically with olanzapine, co-administration of cevimeline significantly attenuated olanzapine-induced body weight gain and disorders in glucose and lipid metabolism. nih.govresearchgate.net The co-treatment led to a reduction in plasma triglyceride levels that were elevated by olanzapine. researchgate.net These findings suggest that cevimeline can effectively ameliorate the glucolipid dysregulation caused by chronic olanzapine treatment. nih.gov
| Metabolic Parameter | Effect of Olanzapine Alone | Effect of Olanzapine + Cevimeline Co-Treatment | Reference |
|---|---|---|---|
| Body Weight Gain | Significant Increase | Significantly Attenuated | nih.govresearchgate.net |
| Glucolipid Metabolism | Dysregulation (e.g., increased triglycerides, glucose intolerance) | Significantly Attenuated | nih.govresearchgate.net |
| Plasma Triglycerides | Increased | Decreased compared to Olanzapine only | researchgate.net |
| Insulin Resistance | Increased | Improved | nih.gov |
The mechanism by which cevimeline counteracts olanzapine-induced metabolic disturbances is rooted in its agonistic activity at hepatic muscarinic M3 receptors (M3R). nih.govmdpi.com The liver plays a central role in regulating glucose and lipid homeostasis, and these functions are influenced by cholinergic signaling. mdpi.com Olanzapine's antagonism of hepatic M3Rs disrupts these pathways, contributing to metabolic syndrome. nih.gov
Research has shown that olanzapine treatment leads to a downregulation of the hepatic M3R-AMP-activated protein kinase α (AMPKα) signaling pathway, a key energy sensor in cells. nih.gov Cevimeline co-treatment was found to improve this olanzapine-induced downregulation of AMPKα in the liver. nih.govresearchgate.net By activating this pathway, cevimeline helps to reverse the dyslipidemia caused by olanzapine. nih.gov
Furthermore, cevimeline co-treatment was shown to improve the impaired glucose metabolism and insulin resistance caused by olanzapine by positively influencing downstream signaling molecules, including the AKT-GSK3β pathway. nih.gov These findings support the critical role of hepatic M3R antagonism in antipsychotic-induced metabolic disorders and highlight the M3R-AMPKα pathway as a promising target for intervention. nih.govmdpi.com
Other Systemic Pharmacological Responses in Preclinical Animal Models
Gastrointestinal and Urinary Tract Smooth Muscle Tone Regulation
Cevimeline, a cholinergic agonist, primarily exerts its effects through the activation of muscarinic receptors, with a notable affinity for the M3 subtype. nih.govmdpi.com These M3 receptors are widely distributed on smooth muscle cells throughout the body, including the gastrointestinal (GI) and urinary tracts. mdpi.com The activation of these receptors is a key mechanism by which cevimeline influences the tone and contractility of these organ systems. nih.gov
Preclinical investigations have demonstrated that cevimeline enhances the tone of smooth muscle in both the gastrointestinal and urinary tracts. nih.gov This is a direct consequence of its agonistic activity at M3 muscarinic receptors, which, when stimulated, lead to smooth muscle contraction. mdpi.com
In studies using isolated guinea pig ileum, a standard model for assessing gastrointestinal smooth muscle contractility, muscarinic agonists have been shown to produce concentration-dependent contractions. nih.gov While specific concentration-response data for cevimeline on guinea pig ileum is not extensively detailed in readily available literature, the general principle of muscarinic agonism supports its contractile effect. The contractile response in such tissues is primarily mediated by the influx of calcium ions associated with increased electrical spike discharge and an increased sensitivity of the contractile proteins to calcium. nih.gov
Similarly, in the urinary tract, the detrusor muscle of the bladder is rich in M3 muscarinic receptors. mdpi.com Agonism at these receptors by compounds like cevimeline leads to an increase in smooth muscle tone, which is the physiological basis for bladder contraction and micturition. nih.gov Animal studies have indicated that doses of cevimeline sufficient to induce salivation generally did not produce significant effects on the gastrointestinal or urinary systems, suggesting a degree of tissue selectivity at therapeutic doses used for other indications. However, an increase in ureteral smooth muscle tone is a theoretical possibility. mdpi.com
The table below summarizes the effects of muscarinic agonists on the contractility of gastrointestinal smooth muscle based on preclinical models.
Table 1: Effect of Muscarinic Agonists on Guinea Pig Ileum Contractility
| Agonist | EC₅₀ (μM) | Maximum Response (as % of Carbachol) |
|---|---|---|
| Carbachol | 0.2-0.3 | 100% |
| Pilocarpine | 1-3 | ~100% |
| McN-A343 | 10-30 | ~100% |
Effects on Bladder Efferent Nerves and Contraction Dynamics
The regulation of bladder function is a complex process involving both the central and peripheral nervous systems. Efferent nerve signals from the parasympathetic nervous system trigger the contraction of the bladder's detrusor muscle, leading to urination. This process is primarily mediated by the release of acetylcholine, which acts on M3 muscarinic receptors on the detrusor smooth muscle cells. nih.govmdpi.com
As a muscarinic agonist, cevimeline mimics the action of acetylcholine at these neuro-effector junctions. nih.gov While direct preclinical studies detailing the specific effects of cevimeline on the firing rate and activity of bladder efferent nerves are not extensively documented in the available literature, its mechanism of action strongly implies an enhancement of the post-synaptic signaling that these nerves mediate. By directly stimulating the M3 receptors on the detrusor muscle, cevimeline effectively amplifies the contractile signal, leading to increased bladder tone and facilitating bladder emptying. nih.govmdpi.com
Preclinical urodynamic studies, such as cystometry in rats, are instrumental in evaluating the effects of pharmacological agents on bladder function. nih.gov These studies measure parameters like micturition pressure and bladder volume capacity. Although specific cystometric data for cevimeline from preclinical rat models is not detailed in the provided search results, the known pharmacological profile of muscarinic agonists suggests that cevimeline would likely increase micturition pressure and potentially decrease bladder capacity at higher doses due to increased detrusor tone. nih.gov
In vitro studies using isolated bladder tissue strips provide a more direct assessment of a compound's effect on muscle contractility. While specific data for cevimeline in this preparation is not available, it is established that muscarinic agonists induce concentration-dependent contractions in bladder detrusor strips. This effect is a hallmark of M3 receptor activation. One study on isolated rat tracheal smooth muscle, another tissue containing muscarinic receptors, found that high concentrations of cevimeline could paradoxically have an anti-cholinergic effect against methacholine-induced contraction, though it had minimal effect on the basal tone. airitilibrary.com This highlights the complexity of its pharmacological profile, which may vary across different tissues and experimental conditions.
The table below summarizes the expected effects of a muscarinic agonist like cevimeline on bladder function based on its mechanism of action and findings from general preclinical urodynamic studies.
Table 2: Expected Effects of a Muscarinic Agonist on Rat Bladder Cystometry
| Urodynamic Parameter | Expected Effect of Muscarinic Agonist | Rationale |
|---|---|---|
| Micturition Pressure | Increase | Enhanced detrusor muscle contraction via M3 receptor stimulation. |
| Bladder Volume Capacity | Decrease | Increased detrusor tone leading to a sensation of fullness at lower volumes. |
| Intercontraction Interval | Decrease | Increased frequency of bladder contractions due to heightened muscle excitability. |
This table is based on the established pharmacology of muscarinic agonists in preclinical bladder models. nih.govmdpi.comnih.gov Specific quantitative data for cevimeline in these models is not provided in the search results.
Cevimeline Metabolism and Dispositional Pathways
Hepatic Biotransformation Mechanisms of Cevimeline
The hepatic biotransformation of cevimeline involves oxidation and conjugation reactions mediated by cytochrome P450 enzymes and other metabolic pathways. This process leads to the formation of several metabolites, which are subsequently eliminated from the body.
Identification of Key Cytochrome P450 Isozymes (CYP2D6, CYP3A3/4) Involved in Cevimeline Metabolism
Studies have identified that the metabolism of cevimeline is primarily facilitated by the cytochrome P450 (CYP) enzyme system, specifically involving the isozymes CYP2D6 and CYP3A3/4. nih.govnih.govnih.govdrugbank.comdrugs.comfda.govunboundmedicine.comrxlist.comfda.govresearchgate.netportico.orgpdr.netmims.com In vitro studies using human liver microsomes have demonstrated that the sulfoxidation of cevimeline is inhibited by representative inhibitors of CYP2D6 and CYP3A3/4, confirming the involvement of these enzymes in this metabolic route. medscape.comnih.gov
Characterization of Primary and Secondary Metabolites (e.g., Sulfoxides, Glucuronic Acid Conjugates, N-Oxide)
Following administration, cevimeline is converted into several metabolites. The primary metabolites include cis- and trans-sulfoxides, a glucuronic acid conjugate, and an N-oxide of cevimeline. nih.govnih.govdrugbank.comfda.govrxlist.comfda.gov Quantitative analysis in healthy volunteers after a single oral dose of 14(C)-cevimeline revealed significant proportions of these metabolites. nih.gov Approximately 44.5% of the administered dose is converted to cis- and trans-sulfoxide metabolites. nih.govnih.govdrugbank.comfda.govrxlist.comfda.gov The glucuronic acid conjugate accounts for about 22.3% of the dose. nih.govnih.govdrugbank.comfda.govrxlist.comfda.gov The N-oxide metabolite represents approximately 4% of the dose. nih.govnih.govdrugbank.comfda.govrxlist.comfda.gov Additional, more hydrophilic and conjugated metabolites have also been detected in human urine. medscape.com
Here is a summary of the major metabolites and their approximate contribution to the recovered dose:
| Metabolite | Approximate % of Recovered Dose (24 hours) |
| Unchanged Cevimeline | 16.0% |
| Cis- and Trans-Sulfoxide | 44.5% |
| Glucuronic Acid Conjugate | 22.3% |
| N-Oxide | 4.0% |
| Unknown Metabolites (UK-1) | 14.6% nih.gov |
| Unknown Metabolites (UK-2) | 7.7% nih.gov |
Note: Data based on recovery within 24 hours after administration of 14(C)-cevimeline. nih.gov
The sulfoxide (B87167) metabolites (trans- and cis- forms) have been detected in plasma at lower concentrations than the parent drug and are considered to have little pharmacological and toxicological activity, thus not significantly contributing to cevimeline's pharmacological effects. medscape.com The N-oxidation of cevimeline has been indicated to be mediated by flavin-containing monooxygenase (FMO), potentially in the kidneys, based on in vitro studies. medscape.comnih.gov
Metabolic Pathway Interconversions (e.g., Trans-Sulfoxide to Glucuronic Acid Conjugate)
Beyond the primary metabolic transformations, interconversion between metabolites also occurs. Approximately 8% of the trans-sulfoxide metabolite is further converted into the corresponding glucuronic acid conjugate before elimination. nih.govnih.govdrugbank.comfda.govfda.gov Hydrolysis studies of conjugated metabolites detected in urine suggest they are glucuronic acid conjugates of cevimeline and its trans-sulfoxide form. medscape.com
Non-Inhibitory Profile of Cevimeline on Cytochrome P450 Isozymes (e.g., CYP1A2, 2A6, 2C9, 2C19, 2D6, 2E1, 3A4)
Investigations into the potential for cevimeline to inhibit cytochrome P450 isozymes have shown that cevimeline does not inhibit the enzymatic activities of a range of CYP isoforms. nih.govnih.govdrugbank.comdrugs.comfda.govrxlist.comfda.govportico.orgmedscape.com In vitro studies have specifically demonstrated that cevimeline at a concentration of 10 µmol/L did not inhibit the activities of CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. fda.govrxlist.comfda.govportico.orgmedscape.com This suggests a low potential for cevimeline to cause metabolic drug interactions by inhibiting these common CYP enzymes.
Excretion Routes and Patterns of Cevimeline and its Metabolites
Cevimeline and its metabolites are primarily eliminated from the body via the renal route. After oral administration, a significant portion of the dose is recovered in the urine. nih.govnih.govdrugbank.comdrugs.comfda.govfda.govmims.commedscape.combocsci.com Within 24 hours of administration, approximately 84% to 86.7% of the dose is excreted in the urine. nih.govnih.govdrugbank.comfda.govfda.govmims.com Over a more extended period of seven days, the cumulative urinary excretion accounts for approximately 97% of the administered dose. nih.govnih.govdrugbank.comdrugs.comfda.govfda.gov Fecal excretion plays a minor role, with only about 0.5% of the dose recovered in feces after seven days. nih.govnih.govdrugbank.comdrugs.comfda.govfda.gov The mean elimination half-life of cevimeline is reported to be approximately 5 ± 1 hours. nih.govdrugbank.comfda.govportico.orgpdr.netmims.com The excretion rates of the unchanged drug and its major metabolites in urine within the first 24 hours have been quantified, with 16.0% as unchanged cevimeline, 44.5% as sulfoxide forms, and 4.0% as the N-oxide form. fda.govmedscape.com Conjugated metabolites represent a notable portion of the excreted radioactivity in urine. medscape.com
Here is a summary of the excretion pattern:
| Excretion Route | Percentage of Dose (within 7 days) |
| Urine | ~97% |
| Feces | ~0.5% |
| Excreted Form (within 24 hours) | Approximate % of Dose |
| Unchanged Cevimeline | 16.0% |
| Sulfoxide Metabolites | 44.5% |
| N-Oxide Metabolite | 4.0% |
| Conjugated Metabolites | 22.3% fda.govmedscape.com |
Note: Percentages may vary slightly across studies but reflect the major excretion pathways and forms. nih.govnih.govdrugbank.comdrugs.comfda.govfda.govmims.commedscape.combocsci.com
Advanced Research Considerations and Future Directions for Cevimeline
Methodological Advances in Cevimeline Research
Advancements in research methodologies are crucial for a comprehensive understanding of cevimeline's disposition, metabolism, and pharmacological effects. These include the application of sophisticated techniques like isotopic labeling and the rigorous process of systematic literature reviews.
Application of Isotopic Labeling in Disposition and Metabolic Studies
Isotopic labeling plays a significant role in elucidating the disposition and metabolic fate of cevimeline. Studies utilizing stable isotopes, such as 14C-cevimeline, allow for precise tracking of the compound and its metabolites within biological systems. Following oral administration of 14C-cevimeline to healthy volunteers, a substantial portion of the dose is recovered in the urine, with a smaller amount found in feces over several days nih.govdrugbank.comnih.gov.
Metabolic studies employing isotopic labeling have identified key metabolic pathways and metabolites of cevimeline. The compound is primarily metabolized hepatically, involving cytochrome P450 isozymes CYP2D6 and CYP3A4 drugbank.comnih.govfda.gov. Identified metabolites include cis- and trans-sulfoxides, a glucuronic acid conjugate, and an N-oxide drugbank.comnih.govfda.gov. Approximately 8% of the trans-sulfoxide metabolite is further converted into its corresponding glucuronic acid conjugate drugbank.comnih.gov. Isotopic labeling, often coupled with techniques like LC/MS analysis and hydrolysis studies, has been instrumental in identifying and quantifying these metabolites in biological samples, providing detailed insights into cevimeline's biotransformation nih.gov.
Interactive Table 1: Disposition and Metabolism of Cevimeline based on 14C-Cevimeline Study
| Parameter | Finding (after 30 mg oral dose) | Source |
| % Dose Excreted in Urine (24h) | 84% | nih.govdrugbank.comnih.gov |
| % Dose Recovered in Urine (7 days) | 97% | nih.govnih.gov |
| % Dose Recovered in Feces (7 days) | 0.5% | nih.govnih.gov |
| Primary Metabolism Site | Hepatic | drugbank.comnih.govfda.gov |
| Involved CYP Isozymes | CYP2D6, CYP3A4 | drugbank.comnih.govfda.gov |
| Major Metabolites Identified | cis- and trans-sulfoxide, glucuronic acid conjugate, N-oxide | drugbank.comnih.govfda.gov |
Systematic Literature Review as a Research Methodology for Pharmacological Assessments
Systematic literature reviews (SLRs) serve as a robust methodology for synthesizing existing research on cevimeline's pharmacological effects and therapeutic potential. This approach involves a rigorous and transparent process of identifying, evaluating, and summarizing relevant studies. SLRs have been employed to assess the efficacy and safety of cevimeline in treating xerostomia in Sjögren's syndrome patients, consolidating findings from multiple randomized controlled trials (RCTs) bmj.comresearchgate.net.
Beyond its approved indication, SLRs are valuable for exploring the potential of cevimeline in other conditions. For instance, a systematic literature review has been conducted to investigate the potential of cevimeline to affect cognitive functions in Alzheimer's disease patients, based on studies found in databases like Web of Science, PubMed, Springer, and Scopus nih.govresearchgate.net. Such reviews can highlight promising preclinical findings and identify areas requiring further clinical investigation. nih.govresearchgate.net
Comparative Pharmacological Insights with Other Muscarinic Agonists for Receptor Targeting
Understanding cevimeline's pharmacological profile in comparison to other muscarinic agonists is essential for optimizing receptor targeting strategies. Cevimeline is characterized as a cholinergic agonist with particular agonistic effects on M1 and M3 muscarinic receptors nih.govdrugbank.comwikipedia.orgnih.gov. Its selectivity towards different muscarinic receptor subtypes has been evaluated, with reported EC50 values indicating potent agonism at M1 and M3 receptors compared to M2, M4, and M5 subtypes nih.govchemicalbook.in.
Comparatively, other muscarinic agonists like pilocarpine (B147212) also target M1 and M3 receptors and are used for similar indications nih.govchemicalbook.in. However, studies suggest potential differences in their receptor subtype selectivity and duration of action. For example, cevimeline has been reported to have a higher relative affinity for M3 receptors than for M2 receptors compared to pilocarpine researchgate.net. This differential selectivity may contribute to variations in their therapeutic effects and side effect profiles. Research comparing cevimeline and pilocarpine in patients with hyposalivation has also assessed their effectiveness and frequency of adverse effects nih.gov.
Furthermore, the exploration of allosteric modulation provides another dimension for comparative pharmacological insights. While cevimeline is an orthosteric agonist, research into positive allosteric modulators (PAMs) of muscarinic receptors, particularly M1 and M4, is ongoing for conditions like Alzheimer's disease and schizophrenia frontiersin.orgpsychiatryonline.org. Comparing the signaling pathways activated by orthosteric agonists like cevimeline versus muscarinic receptor PAMs is crucial for developing highly selective agents with potentially improved therapeutic profiles nih.govfrontiersin.org.
Interactive Table 2: Receptor Selectivity of Cevimeline (EC50 values)
| Receptor Subtype | EC50 (μM) | Source |
| M1 | 0.023 | nih.gov |
| M2 | 1.04 | nih.gov |
| M3 | 0.048 | nih.gov |
| M4 | 1.31 | nih.gov |
| M5 | 0.063 | nih.gov |
Exploration of Novel Preclinical Therapeutic Applications of Cevimeline
Beyond its established use in Sjögren's syndrome, preclinical research has explored novel therapeutic applications for cevimeline, particularly in neurological disorders. The rationale for these investigations stems from cevimeline's activity at muscarinic receptors, which are widely distributed in the central nervous system and involved in various cognitive functions.
Preclinical studies, primarily in animal models, have indicated the potential of cevimeline to positively affect cognitive function nih.govresearchgate.net. Research suggests it may improve experimentally induced cognitive deficits in these models nih.govresearchgate.net. Furthermore, cevimeline has demonstrated potential in influencing key pathological markers associated with Alzheimer's disease, such as positively influencing tau pathology and reducing levels of amyloid-β (Aβ) peptide in cerebral spinal fluid nih.govresearchgate.net.
The mechanism underlying these potential neurocognitive effects is thought to involve the activation of muscarinic receptors, particularly M1 receptors, which are believed to play a significant role in cognitive processes nih.govfrontiersin.org. Activation of M1 receptors by agonists like cevimeline may impact downstream signaling pathways that are relevant to the pathology of Alzheimer's disease, including the processing of amyloid precursor protein (APP) nih.gov.
Another area of preclinical exploration involves the potential use of muscarinic agonists, including cevimeline, in the context of schizophrenia. Muscarinic receptors, particularly M1 and M4 subtypes, are considered potential drug targets for treating the symptoms of schizophrenia, including positive, negative, and cognitive symptoms frontiersin.orgpsychiatryonline.org. While some muscarinic agonists have been investigated in clinical trials for schizophrenia, including those structurally related to arecoline (B194364) like cevimeline, the outcomes have been varied psychiatryonline.org. However, the preclinical rationale for targeting muscarinic receptors in schizophrenia remains an active area of research.
Preclinical findings also suggest a potential role for cevimeline in treating underactive bladder in neurological conditions, based on its ability to increase non-voiding and phasic contractions in animal models taylorandfrancis.com.
Uninvestigated Muscarinic Receptor Subtype Interactions and Downstream Biological Effects
While cevimeline is known to primarily target M1 and M3 receptors, a deeper understanding of its interactions with all five muscarinic receptor subtypes (M1, M2, M3, M4, and M5) and the subsequent downstream biological effects remains an area for further investigation. Although EC50 values provide insights into binding affinity and functional potency, the precise nature of cevimeline's interaction with each subtype, including potential allosteric modulation or biased agonism, warrants more detailed study.
The five muscarinic receptor subtypes couple to different G proteins (Gq/11 for M1, M3, M5; Gi/o for M2, M4), leading to diverse intracellular signaling cascades nih.govfrontiersin.orgscbt.com. While M1 and M3 receptor activation typically involves the Gq/11 pathway, leading to increased intracellular calcium and protein kinase C (PKC) activation, the extent to which cevimeline might engage with or influence the signaling of M2, M4, and M5 receptors at therapeutic concentrations requires further clarification nih.govfrontiersin.orgscbt.com.
Furthermore, the downstream biological effects mediated by cevimeline's interaction with specific receptor subtypes in different tissues and cellular contexts need to be fully characterized. This includes understanding the intricate signaling networks activated, the resulting physiological responses, and how these might differ depending on the receptor subtype and cellular environment. For example, while M3 receptor activation in salivary glands leads to increased secretion, the implications of M1 activation in the central nervous system for cognitive function involve complex downstream pathways related to neurotransmitter release and neuronal plasticity nih.govfrontiersin.orgscbt.com.
Investigating potential biased agonism, where a ligand preferentially activates certain signaling pathways over others upon binding to a single receptor subtype, is also crucial for understanding cevimeline's complete pharmacological profile and potentially identifying pathways linked to therapeutic benefits versus adverse effects frontiersin.org.
Development of Receptor-Targeted Agents and Chemical Probes Inspired by Cevimeline's Pharmacophore
Cevimeline's chemical structure and its activity as a muscarinic agonist provide a valuable foundation for the development of novel receptor-targeted agents and chemical probes. The pharmacophore of cevimeline, which represents the essential features of its molecular structure responsible for receptor binding and activation, can serve as a template for the design of new compounds with potentially improved selectivity, efficacy, or reduced side effects.
Pharmacophore modeling, a computational approach that identifies key interaction sites within a receptor binding site, can be used to understand how cevimeline interacts with muscarinic receptors at a molecular level researchgate.netacs.org. By analyzing the features of cevimeline's pharmacophore, researchers can design and synthesize new molecules that mimic or enhance these interactions, aiming for greater selectivity towards specific muscarinic receptor subtypes or biased signaling profiles researchgate.netacs.org.
The development of receptor-targeted agents inspired by cevimeline could focus on creating agonists with higher selectivity for M1 or M3 receptors to potentially enhance desired therapeutic effects while minimizing off-target activation of other subtypes that may contribute to adverse events nih.govdrugbank.comchemicalbook.in. Additionally, designing chemical probes based on cevimeline's structure could facilitate further research into the function and signaling of specific muscarinic receptor subtypes, aiding in the discovery of new therapeutic targets and pathways.
The rigid structure of cevimeline, a spiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] derivative, provides a defined spatial arrangement of its functional groups, which contributes to its receptor binding characteristics nih.govchemicalbook.in. Modifications to this core structure could lead to the development of novel chemical entities with altered pharmacological properties, potentially yielding compounds with improved pharmacokinetic profiles, enhanced blood-brain barrier penetration for central nervous system applications, or tailored signaling bias.
Interactive Table 3: Cevimeline Chemical Information
| Property | Value | Source |
| Chemical Name | (2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] | nih.gov |
| Molecular Formula | C10H17NOS | wikipedia.org |
| Molecular Weight | 199.31 g/mol | wikipedia.org |
| PubChem CID | 83898 | wikipedia.orgnih.gov |
Q & A
Q. What experimental models are recommended for studying cevimeline's cholinergic activity?
Answer: Use in vitro receptor binding assays to quantify M1/M3 receptor affinity (EC₅₀ values) and animal models (e.g., rats) to measure salivary secretion rates. For neurodegenerative applications, transgenic mouse models of Alzheimer’s disease (AD) can assess cognitive improvements via Morris water maze tests .
Q. What validated pharmacokinetic parameters should guide dosing regimens in clinical studies?
Answer: Key parameters include a half-life of 5±1 hours, 84% renal excretion within 24 hours, and metabolism via CYP2D6/CYP3A3/4. Adjust dosing in populations with CYP2D6 polymorphisms or renal impairment, as these factors alter drug exposure .
Q. How can researchers ensure reproducibility in preclinical studies of cevimeline's cognitive effects?
Answer: Standardize behavioral assays (e.g., novel object recognition) across labs, control for circadian rhythms, and report detailed methodology for animal housing and drug administration. Use sham-operated controls in neurodegeneration models .
Q. What analytical techniques confirm cevimeline's purity in experimental formulations?
Answer: High-performance liquid chromatography (HPLC) with UV detection (λ=210 nm) and mass spectrometry (LC-MS) are recommended. Compare against reference standards (e.g., cevimeline hydrochloride hemihydrate, CAS 153504-70-2) .
Q. Which clinical endpoints are validated for assessing cevimeline in Sjögren’s syndrome trials?
Answer: Use objective measures like Schirmer’s test (tear production) and unstimulated salivary flow rates. Subjective endpoints include the Xerostomia Inventory and Visual Analog Scales (VAS) for dryness. Validate outcomes via double-blind, placebo-controlled RCTs .
Advanced Research Questions
Q. How can researchers resolve contradictions in cevimeline's efficacy across clinical trials?
Answer: Conduct subgroup analyses stratified by CYP2D6 metabolizer status (poor vs. extensive) and use standardized outcome measures. Apply meta-analytical frameworks (e.g., PRISMA guidelines) to reconcile heterogeneity in trial designs .
Q. What methodologies optimize combination therapies with cevimeline while mitigating drug interactions?
Answer: Screen for co-administered CYP2D6 inhibitors (e.g., fluoxetine) using in vitro microsomal assays. Employ staggered dosing schedules and pharmacokinetic modeling to predict interaction risks. Monitor adverse events (e.g., bronchospasm) in pulmonary disease cohorts .
Q. How can cevimeline's neuroprotective potential be evaluated despite its adverse effects?
Answer: Use dose-escalation studies in preclinical AD models to identify therapeutic windows. Pair cognitive assessments with histopathological analyses (e.g., amyloid-β plaque density). Monitor cardiovascular parameters (e.g., heart rate variability) to balance efficacy and safety .
Q. What statistical approaches address small sample sizes in cevimeline trials for rare diseases?
Answer: Implement Bayesian adaptive designs to refine dosing in real-time. Use multicenter collaborations to aggregate data and apply mixed-effects models to account for inter-site variability .
Q. How do translational models bridge cevimeline's molecular mechanisms to clinical endpoints in neurodegeneration?
Answer: Validate biomarkers like cerebrospinal fluid (CSF) acetylcholine levels in transgenic animal models. Use PET imaging (e.g., [¹¹C]PMP) to quantify central muscarinic receptor occupancy and correlate with cognitive improvements .
Methodological Notes
- Systematic Reviews : Follow PRISMA guidelines for literature screening, data extraction, and risk-of-bias assessment (e.g., ROB-2 tool) .
- Preclinical Reproducibility : Adopt ARRIVE guidelines for animal studies, including randomization and blinding .
- Data Contradictions : Use sensitivity analyses to explore outlier trials and publish negative results to reduce publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
